molecular formula C11H17NO2 B2883258 1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2176573-37-6

1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2883258
CAS No.: 2176573-37-6
M. Wt: 195.262
InChI Key: FKYGKAOXEIXAKK-UHFFFAOYSA-N
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Description

1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one is a chemical compound that features a unique structure combining an oxane ring, an azetidine ring, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines or oxanes.

Scientific Research Applications

1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Comparison with Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Comparison: 1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one is unique due to the presence of both oxane and azetidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown higher potency in inhibiting tubulin polymerization and greater antiproliferative activity .

Properties

IUPAC Name

1-[3-(oxan-4-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-11(13)12-7-10(8-12)9-3-5-14-6-4-9/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYGKAOXEIXAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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